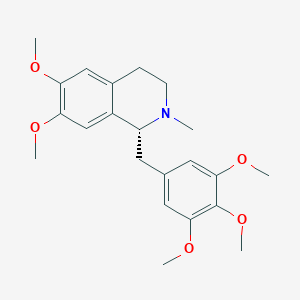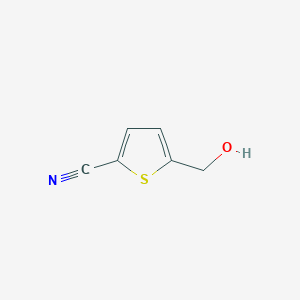
5-(Hydroxymethyl)thiophene-2-carbonitrile
概要
説明
“5-(Hydroxymethyl)thiophene-2-carbonitrile” is a chemical compound with the molecular formula C6H5NOS . It has a molecular weight of 139.18 . This compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “5-(Hydroxymethyl)thiophene-2-carbonitrile” is 1S/C6H5NOS/c7-3-5-1-2-6(4-8)9-5/h1-2,8H,4H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“5-(Hydroxymethyl)thiophene-2-carbonitrile” is a liquid at room temperature . .
科学的研究の応用
Photovoltaic Applications
5-(Hydroxymethyl)thiophene-2-carbonitrile has been explored in the field of photovoltaics. Gupta et al. (2015) designed small molecules containing thiophene units for use in solution-processable bulk-heterojunction solar cells. They observed that rigidified π-spacer thiophenes, like 5-(Hydroxymethyl)thiophene-2-carbonitrile, play a crucial role in enhancing intramolecular charge transfer and reducing the band gap, leading to improved power conversion efficiencies in photovoltaic devices (Gupta et al., 2015).
Photophysical Properties
The photophysical properties of derivatives of 5-(Hydroxymethyl)thiophene-2-carbonitrile have been studied by Dappour et al. (2019). They examined molecules like MTTC and DMTTC in different solvents, finding that specific hydrogen bonding and non-specific dipolar interactions significantly influence their photophysical properties, which are crucial for applications in optoelectronics and molecular electronics (Dappour et al., 2019).
Electrochromic Properties
Abaci et al. (2016) explored the electrochromic properties of new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives. Their research focused on synthesizing monomers and copolymers with electrochromic applications, such as in electronic display devices. The study revealed that these compounds, related to 5-(Hydroxymethyl)thiophene-2-carbonitrile, have potential as materials for electrochromic devices (ECDs) due to their stability and good optical contrast (Abaci et al., 2016).
Antimicrobial Activity
Puthran et al. (2019) synthesized novel Schiff bases using derivatives of 5-(Hydroxymethyl)thiophene-2-carbonitrile and tested their antimicrobial activity. Their findings indicate that some of these compounds exhibit significant antimicrobial properties, suggesting potential applications in the development of new antimicrobial agents (Puthran et al., 2019).
Solid-State NMR and Molecular Structure Analysis
Smith et al. (2006) conducted a detailed analysis of molecular structure in polymorphic forms of compounds closely related to 5-(Hydroxymethyl)thiophene-2-carbonitrile, such as 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, using solid-state NMR and electronic structure calculations. This research provides insights into the influence of molecular conformation on NMR spectra and has implications for understanding the structural properties of similar compounds (Smith et al., 2006).
Safety And Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate safety measures should be taken when handling this compound.
特性
IUPAC Name |
5-(hydroxymethyl)thiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c7-3-5-1-2-6(4-8)9-5/h1-2,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORJYXNQPRQFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442328 | |
| Record name | 5-(hydroxymethyl)thiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)thiophene-2-carbonitrile | |
CAS RN |
172349-09-6 | |
| Record name | 5-(hydroxymethyl)thiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

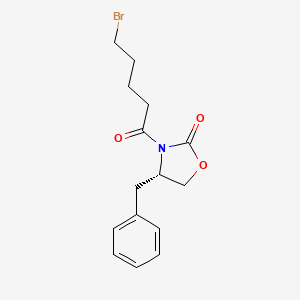
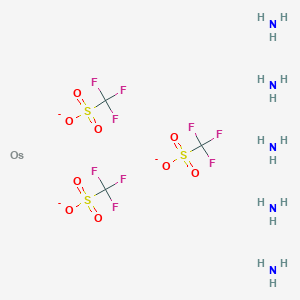



![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride](/img/structure/B1599644.png)





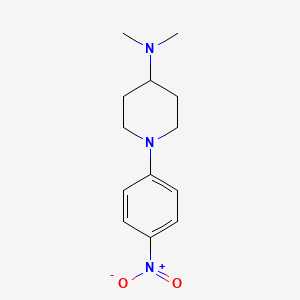
![(1S,2S,3R,5S)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B1599655.png)
